molecular formula C8H12N2O2S B12596102 6-Amino-2,3-dimethylbenzene-1-sulfonamide CAS No. 616224-79-4

6-Amino-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B12596102
CAS No.: 616224-79-4
M. Wt: 200.26 g/mol
InChI Key: GAOPEHVMWYPKND-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfinamide derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

6-Amino-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

6-Amino-2,3-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methyl groups and amino group make it a versatile intermediate in organic synthesis.

Properties

CAS No.

616224-79-4

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

6-amino-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-4-7(9)8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

GAOPEHVMWYPKND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)S(=O)(=O)N)C

Origin of Product

United States

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